2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol

Description

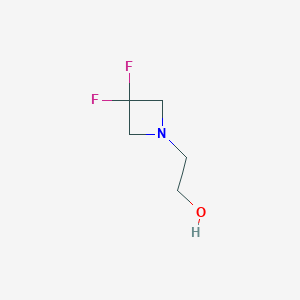

2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol is a fluorinated azetidine derivative characterized by a four-membered azetidine ring substituted with two fluorine atoms at the 3,3-positions and an ethanol moiety attached to the nitrogen. The difluoro substitution enhances the compound’s electronic and steric properties, making it distinct in reactivity and stability compared to non-fluorinated analogs. Fluorination often improves metabolic stability and lipophilicity, which are critical in medicinal chemistry and materials science .

Properties

IUPAC Name |

2-(3,3-difluoroazetidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)3-8(4-5)1-2-9/h9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRJOZMYXFMCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol typically involves the reaction of 3,3-difluoroazetidine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The difluoroazetidine ring can undergo nucleophilic substitution reactions, often with halides or other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroazetidine ring is known to interact with biological macromolecules, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Key Insights :

- Fluorine Effects: The 85% yield of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol surpasses yields of non-fluorinated analogs (e.g., 62% for the carboxylate derivative ), likely due to fluorine’s electron-withdrawing effects stabilizing intermediates during synthesis.

- Steric and Electronic Modifications : Trityl-protected analogs (e.g., 1k and 1l ) show reduced yields (76–80%) compared to the difluoro compound, attributed to steric bulk hindering reaction steps.

- Functional Group Diversity : Diazirine-containing analogs (e.g., ) exhibit unique photochemical reactivity, whereas carboxylate derivatives (e.g., ) are tailored for further functionalization.

Reactivity and Stability

- Electrochemical Oxidation: Non-fluorinated analogs like 2-(benzyl(methyl)amino)ethan-1-ol undergo oxidation to form oxazolidines (25–45% yields) .

- Acid/Base Stability: Fluorine’s electronegativity enhances the azetidine ring’s resistance to acid hydrolysis compared to non-fluorinated azetidines (e.g., impurities like 1-(N,N-diethylamino)-2-(3-indolyl)ethan-1-ol ).

Biological Activity

2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoroazetidine ring combined with an ethan-1-ol moiety. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

The biological activity of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoroazetidine ring is believed to engage in hydrogen bonding and van der Waals interactions with biological macromolecules, potentially leading to inhibition or modulation of their activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with various receptors, influencing signal transduction pathways.

Biological Activity Data

Recent studies have highlighted the potential biological activities of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol. Below are summarized findings from various research efforts:

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol, researchers found that it effectively inhibited a target enzyme involved in metabolic regulation. This inhibition was quantified using biochemical assays, demonstrating a dose-dependent response.

Case Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of the compound in a mouse model for a specific disease. The results indicated that administration of the compound led to significant reductions in disease markers compared to control groups, highlighting its potential therapeutic applications .

Comparative Analysis

To understand the uniqueness of 2-(3,3-Difluoroazetidin-1-yl)ethan-1-ol, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(3,3-Difluoroazetidin-1-yl)acetic acid hydrochloride | Difluoroazetidine + Acetic Acid | Moderate enzyme inhibition |

| 3,3-Difluoroazetidine | Difluoroazetidine only | Limited biological activity |

The combination of the difluoroazetidine ring with an ethan-1-ol group provides distinct chemical properties that may enhance its biological effectiveness compared to related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.